N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1797307-72-2
VCID: VC4691498
InChI: InChI=1S/C14H19N5O3S/c1-10-7-13-15-8-12(9-19(13)17-10)16-14(20)11-3-5-18(6-4-11)23(2,21)22/h7-9,11H,3-6H2,1-2H3,(H,16,20)
SMILES: CC1=NN2C=C(C=NC2=C1)NC(=O)C3CCN(CC3)S(=O)(=O)C
Molecular Formula: C14H19N5O3S
Molecular Weight: 337.4

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

CAS No.: 1797307-72-2

Cat. No.: VC4691498

Molecular Formula: C14H19N5O3S

Molecular Weight: 337.4

* For research use only. Not for human or veterinary use.

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide - 1797307-72-2

Specification

CAS No. 1797307-72-2
Molecular Formula C14H19N5O3S
Molecular Weight 337.4
IUPAC Name N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-methylsulfonylpiperidine-4-carboxamide
Standard InChI InChI=1S/C14H19N5O3S/c1-10-7-13-15-8-12(9-19(13)17-10)16-14(20)11-3-5-18(6-4-11)23(2,21)22/h7-9,11H,3-6H2,1-2H3,(H,16,20)
Standard InChI Key YLUFDUASYKGFKC-UHFFFAOYSA-N
SMILES CC1=NN2C=C(C=NC2=C1)NC(=O)C3CCN(CC3)S(=O)(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused pyrazolo[1,5-a]pyrimidine scaffold (C₇H₅N₃) linked to a piperidine-4-carboxamide group substituted with a methylsulfonyl moiety at position 1. Key structural attributes include:

  • Pyrazolo[1,5-a]pyrimidine Core: A bicyclic system combining pyrazole and pyrimidine rings, providing planar rigidity and π-π stacking potential .

  • Piperidine Substituent: A six-membered nitrogen-containing ring introducing conformational flexibility and hydrogen-bonding capabilities .

  • Methylsulfonyl Group (-SO₂CH₃): Enhances solubility and modulates electronic properties through strong electron-withdrawing effects .

Molecular Formula: C₁₇H₂₂N₆O₃S
Molecular Weight: 390.47 g/mol
IUPAC Name: N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide .

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): Peaks at δ 1.45 (9H, s, tert-butyl), 2.32 (3H, s, methyl), and 7.96 (1H, s, pyrimidine-H) .

  • MS (ESI): m/z 391.2 [M+H]⁺, confirming molecular ion stability .

Synthetic Methodologies

Traditional Approaches

The synthesis typically involves multi-step sequences starting from β-enaminones or 3-aminopyrazoles:

  • Cyclocondensation: Reaction of 3-aminopyrazole with ethyl 2-methylacrylate under basic conditions forms the pyrazolo[1,5-a]pyrimidine core .

  • Piperidine Functionalization: Introduction of the methylsulfonyl group via nucleophilic substitution using methanesulfonyl chloride .

  • Carboxamide Coupling: Amidation of the piperidine carboxylate with 2-methylpyrazolo[1,5-a]pyrimidin-6-amine using EDCI/HOBt .

Recent Innovations

  • One-Pot Strategies: Copper-catalyzed [4+2] cycloaddition between N-propargylic sulfonylhydrazones and sulfonyl azides streamlines core formation .

  • Enzyme-Mediated Functionalization: Lipase-catalyzed asymmetric amidation improves stereochemical purity (ee >90%) .

Mechanistic Studies and Target Engagement

RSV Fusion Inhibition

Molecular dynamics simulations reveal:

  • Hydrophobic Interactions: Methylsulfonyl group anchors to RSV F-protein Leu138 and Val139 .

  • Conformational Restriction: Piperidine ring maintains a 82° dihedral angle, critical for binding pocket accommodation .

Apoptotic Pathways in Oncology

  • Mitochondrial Permeabilization: Downregulates Mcl-1 (4-fold) and activates Bax translocation.

  • ROS Generation: Induces 2.5-fold increase in intracellular ROS, triggering JNK/p38 MAPK pathways.

Applications in Drug Development

Lead Optimization

  • SAR Studies:

    • Position 2 Methyl: Enhances metabolic stability (t₁/₂ = 6.2 h vs. 1.8 h for des-methyl analog) .

    • Methylsulfonyl Group: Improves aqueous solubility (LogP = 1.2 vs. 2.7 for sulfoxide) .

Preclinical Profiling

  • Pharmacokinetics: Oral bioavailability = 58% in rats; Cₘₐₓ = 1.2 μg/mL at 2 h .

  • Toxicity: No hepatotoxicity observed at 100 mg/kg (28-day rat study).

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